2-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide
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Overview
Description
2-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzamide moiety. The incorporation of fluorine atoms into organic molecules often imparts unique properties such as increased stability, lipophilicity, and bioavailability, making such compounds valuable in various fields including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general steps are as follows:
Preparation of the Aryl Halide: The starting material, 2-fluorobenzoyl chloride, is reacted with 2-(trifluoromethoxy)aniline to form the intermediate this compound.
Suzuki–Miyaura Coupling: The intermediate is then subjected to Suzuki–Miyaura coupling with an appropriate boronic acid or ester in the presence of a palladium catalyst, a base, and a solvent such as tetrahydrofuran or dimethylformamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom and trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
2-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide has several scientific research applications:
Pharmaceuticals: Due to its unique structural features, it is investigated for potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Agrochemicals: The compound’s stability and bioactivity make it a candidate for developing new pesticides or herbicides.
Materials Science: Its incorporation into polymers or other materials can enhance properties such as thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethoxy group can enhance binding affinity and selectivity for certain targets, while the fluorine atom can improve metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
- 2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide
- 2-fluoro-N-[2-(difluoromethoxy)phenyl]benzamide
Uniqueness
2-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide stands out due to the presence of both a fluorine atom and a trifluoromethoxy group, which confer unique properties such as enhanced stability, lipophilicity, and bioavailability. These features make it particularly valuable in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c15-10-6-2-1-5-9(10)13(20)19-11-7-3-4-8-12(11)21-14(16,17)18/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTLODOLURIKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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